molecular formula C17H18O2 B6378374 2-Formyl-5-(4-T-butylphenyl)phenol CAS No. 1261944-35-7

2-Formyl-5-(4-T-butylphenyl)phenol

Cat. No.: B6378374
CAS No.: 1261944-35-7
M. Wt: 254.32 g/mol
InChI Key: AOOQKHVAGYLISG-UHFFFAOYSA-N
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Description

2-Formyl-5-(4-T-butylphenyl)phenol is an organic compound with the molecular formula C17H18O2 It is characterized by the presence of a formyl group (–CHO) and a hydroxyl group (–OH) attached to a biphenyl structure with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(4-T-butylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol and benzaldehyde.

    Formylation: The formylation of 4-tert-butylphenol can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the phenol with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Coupling Reaction: The formylated product is then subjected to a coupling reaction with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the desired biphenyl structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Acyl chlorides in the presence of a base, alkyl halides with a catalyst.

Major Products

    Oxidation: 2-Carboxy-5-(4-T-butylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(4-T-butylphenyl)phenol.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

2-Formyl-5-(4-T-butylphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(4-T-butylphenyl)phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.

    Pathways Involved: It may modulate oxidative stress pathways, inhibit microbial growth, or affect cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Formylphenol: Lacks the tert-butyl and biphenyl substituents, resulting in different chemical properties and reactivity.

    4-Tert-butylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Biphenyl-4-carboxaldehyde: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

2-Formyl-5-(4-T-butylphenyl)phenol is unique due to the combination of its formyl, hydroxyl, and tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-8-6-12(7-9-15)13-4-5-14(11-18)16(19)10-13/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQKHVAGYLISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685218
Record name 4'-tert-Butyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-35-7
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 4′-(1,1-dimethylethyl)-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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